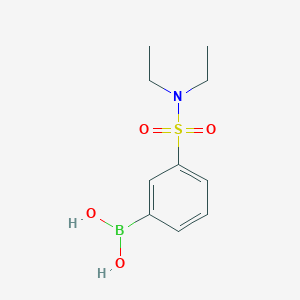

N,N-Diethyl 3-boronobenzenesulfonamide

Description

BenchChem offers high-quality N,N-Diethyl 3-boronobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl 3-boronobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(diethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMCZVAPCNNYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657339 | |

| Record name | [3-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-58-7 | |

| Record name | [3-(Diethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Action of N,N-Diethyl 3-boronobenzenesulfonamide: A Technical Guide to Mechanistic Elucidation

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technical framework for elucidating the mechanism of action of N,N-Diethyl 3-boronobenzenesulfonamide. Leveraging established principles of medicinal chemistry and enzymology, we present a scientifically rigorous, step-by-step approach to characterize this novel compound. This document is intended to serve as a comprehensive resource for researchers initiating studies on this or structurally related molecules.

Introduction: A Molecule of Bimodal Interest

N,N-Diethyl 3-boronobenzenesulfonamide is a synthetic organic compound featuring two key functional groups that portend significant biological activity: a boronic acid and a sulfonamide. The confluence of these moieties suggests a potential for nuanced interactions with biological targets, making it a compelling candidate for drug discovery programs.

-

The Boronic Acid Moiety: This functional group is a well-established pharmacophore, renowned for its ability to act as a transition-state analog inhibitor of serine proteases.[1][2] The electrophilic boron atom can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue within the enzyme's active site, effectively halting its catalytic activity.[1][2]

-

The Sulfonamide Moiety: A cornerstone of medicinal chemistry, the sulfonamide group is present in a wide array of therapeutic agents, including antibacterial, and diuretic drugs.[3][4] It can participate in hydrogen bonding and other non-covalent interactions, contributing to the molecule's binding affinity and selectivity for its target.[3] The N,N-diethyl substitution pattern will influence the compound's lipophilicity and steric profile, further refining its potential interactions.

Given this structural composition, the primary hypothesis for the mechanism of action of N,N-Diethyl 3-boronobenzenesulfonamide is the inhibition of one or more serine proteases. This guide will outline a comprehensive experimental strategy to rigorously test this hypothesis and fully characterize the compound's biochemical and biophysical interactions.

Hypothesized Mechanism of Action: Serine Protease Inhibition

The central hypothesis is that N,N-Diethyl 3-boronobenzenesulfonamide acts as a competitive, reversible inhibitor of serine proteases. The mechanism is predicated on the interaction of the boronic acid group with the catalytic triad (Ser-His-Asp) in the active site of these enzymes.[5]

The proposed sequence of events is as follows:

-

Initial Binding: The inhibitor diffuses into the active site of a target serine protease. The sulfonamide and phenyl ring components may engage in initial, non-covalent interactions with residues in the active site, orienting the molecule for subsequent steps.

-

Nucleophilic Attack: The hydroxyl group of the catalytic serine residue (Ser-195 in chymotrypsin, for example) performs a nucleophilic attack on the electron-deficient boron atom of the boronic acid.[5]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a stable, tetrahedral boronate adduct. This adduct is a mimic of the high-energy tetrahedral intermediate formed during the hydrolysis of a peptide bond by the protease.[1][2]

-

Enzyme Inhibition: The formation of this stable, yet reversible, covalent adduct sequesters the catalytic serine, preventing it from participating in the hydrolysis of its natural substrates, thus inhibiting the enzyme.

Caption: Hypothesized interaction of N,N-Diethyl 3-boronobenzenesulfonamide with the catalytic triad of a serine protease.

A Roadmap for Mechanistic Validation: An Experimental Workflow

To systematically validate the hypothesized mechanism of action, a multi-faceted experimental approach is required. This workflow is designed to first screen for activity, then characterize the nature of the inhibition, and finally to visualize the molecular interactions.

Caption: A comprehensive workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Synthesis of N,N-Diethyl 3-boronobenzenesulfonamide

A plausible synthetic route for N,N-Diethyl 3-boronobenzenesulfonamide involves a two-step process starting from 3-bromobenzenesulfonyl chloride.

Step 1: Synthesis of 3-bromo-N,N-diethylbenzenesulfonamide

-

To a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (2.2 eq).

-

To this mixture, add diethylamine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-N,N-diethylbenzenesulfonamide.

Step 2: Synthesis of N,N-Diethyl 3-boronobenzenesulfonamide

-

Dissolve 3-bromo-N,N-diethylbenzenesulfonamide (1.0 eq) in a dry, aprotic solvent such as THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as recrystallization or column chromatography to yield N,N-Diethyl 3-boronobenzenesulfonamide.[6][7]

Serine Protease Inhibition Assay (Exemplary Protocol with Trypsin)

This protocol describes a colorimetric assay to determine the inhibitory activity of N,N-Diethyl 3-boronobenzenesulfonamide against bovine trypsin.

Materials:

-

Bovine Trypsin (e.g., Sigma-Aldrich T1426)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich B4875)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

-

N,N-Diethyl 3-boronobenzenesulfonamide (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

-

Prepare a 10 mM stock solution of BAPNA in DMSO.

-

Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions of the test compound in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: 5 µL of test compound dilution + 85 µL of Assay Buffer + 5 µL of trypsin solution.

-

Control Wells (No Inhibitor): 5 µL of DMSO + 85 µL of Assay Buffer + 5 µL of trypsin solution.

-

Blank Wells (No Enzyme): 5 µL of DMSO + 90 µL of Assay Buffer.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Add 5 µL of BAPNA solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at 1-minute intervals for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Determination of Inhibition Constant (Ki)

To determine the inhibition constant (Kᵢ) and the mode of inhibition, the assay described in 4.2 is performed with varying concentrations of both the substrate (BAPNA) and the inhibitor.

-

Perform the enzymatic assay with several fixed concentrations of the inhibitor, and for each inhibitor concentration, vary the substrate concentration.

-

Calculate the initial velocities for each combination of substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[3]

-

Analyze the resulting plots:

-

Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[3]

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease).

-

-

The Kᵢ can be calculated from the slopes of the Lineweaver-Burk plots or by non-linear regression analysis of the V₀ vs. [S] data using appropriate models.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8]

Step-by-Step Protocol:

-

Sample Preparation:

-

Dialyze the target protease extensively against the desired assay buffer to ensure buffer matching.

-

Dissolve the N,N-Diethyl 3-boronobenzenesulfonamide in the final dialysis buffer. It is crucial that the buffer in the sample cell and the syringe are identical to minimize heats of dilution.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the protease solution into the sample cell and the inhibitor solution into the titration syringe.

-

-

Titration:

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

-

Perform an initial small injection, which is typically discarded during data analysis.

-

Proceed with a series of injections of the inhibitor into the protease solution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ, from which Kₔ can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[8]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time, providing kinetic data (association and dissociation rate constants).[9][10]

Step-by-Step Protocol:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Immobilize the target protease onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.

-

-

Binding Analysis:

-

Prepare a series of dilutions of N,N-Diethyl 3-boronobenzenesulfonamide in a suitable running buffer.

-

Inject the different concentrations of the inhibitor over the sensor surface (and a reference surface) in a sequence, from the lowest to the highest concentration.

-

Monitor the change in the SPR signal (measured in response units, RU) over time.

-

-

Data Analysis:

-

The association phase (during injection) and dissociation phase (after injection) of the sensorgrams are analyzed.

-

Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).

-

The equilibrium dissociation constant (Kₔ) is calculated as the ratio of kₔ/kₐ.[9][10]

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Inhibitory Potency of N,N-Diethyl 3-boronobenzenesulfonamide against a Panel of Serine Proteases

| Serine Protease | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

| Trypsin | Value | Value | e.g., Competitive |

| Chymotrypsin | Value | Value | e.g., Competitive |

| Elastase | Value | Value | e.g., Competitive |

| Thrombin | Value | Value | e.g., Competitive |

| Factor Xa | Value | Value | e.g., Competitive |

Table 2: Thermodynamic and Kinetic Parameters of Binding to Target Protease

| Parameter | Method | Value |

| Kₔ | ITC | Value (µM) |

| n (Stoichiometry) | ITC | Value |

| ΔH (Enthalpy) | ITC | Value (kcal/mol) |

| -TΔS (Entropy) | ITC | Value (kcal/mol) |

| kₐ (Association rate) | SPR | Value (M⁻¹s⁻¹) |

| kₔ (Dissociation rate) | SPR | Value (s⁻¹) |

| Kₔ (kₔ/kₐ) | SPR | Value (µM) |

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the elucidation of the mechanism of action of N,N-Diethyl 3-boronobenzenesulfonamide. The proposed workflow, from synthesis to structural biology, will enable a thorough characterization of this compound's interactions with its biological targets. Based on its structural features, inhibition of serine proteases is the most likely mechanism. Confirmation of this hypothesis and identification of the specific serine protease(s) targeted will be crucial for understanding its potential therapeutic applications, which could span from inflammatory diseases to oncology, depending on the selectivity profile. Further studies could involve medicinal chemistry efforts to optimize the potency and selectivity of this scaffold, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.

References

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 27, 2026, from [Link]

-

Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Barluenga, J., et al. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 129(46), 14290–14291. [Link]

-

Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]

-

Ye, Z., et al. (2025). Serine protease inhibitory activity assay. Bio-protocol, 15(1), e1011325. [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved January 27, 2026, from [Link]

-

Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Moodle@Units. [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Sato, D., & Kato, T. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 482. [Link]

-

LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Retrieved January 27, 2026, from [Link]

-

Wlodawer, A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Chemical Biology, 14(3), 221–227. [Link]

-

Olah, G. A., et al. (2003). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 5(22), 4073–4075. [Link]

-

Barluenga, J., et al. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 129(46), 14290–14291. [Link]

-

Drake, A. W., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 328(1), 59–67. [Link]

-

Biomedical Graph Visualizer for Identifying Drug Candidates. (2020). bioRxiv. [Link]

-

Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 27, 2026, from [Link]

-

Himme, B. (2013, April 3). Enzymes -Inhibitors [graph]. YouTube. [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]

- Smith, G. B., & Dezeny, G. C. (2000). Synthesis of aryl boronic acids.

-

Wang, S., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2003, pp. 139-152). Humana Press. [Link]

-

Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. [Link]

-

Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]

- Single step protease inhibitor assay. (1986).

-

SciSpace. (n.d.). Drug Discovery Process. Retrieved January 27, 2026, from [Link]

-

Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved January 27, 2026, from [Link]

-

Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(24), 5740–5743. [Link]

-

Wlodawer, A., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Chemical Biology, 14(3), 221–227. [Link]

-

The Organic Chemistry Tutor. (2022, January 14). Determining α (alpha) and Ki from Lineweaver-Burk Plots. YouTube. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

-

Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]

-

Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

-

Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. YouTube. [Link]

-

JoVE. (2021, August 25). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. [Link]

-

D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]

-

Navratilova, I., & Hopkins, A. L. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Khan Academy [khanacademy.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Evaluation of N,N-Diethyl-benzenesulfonamide Derivatives and Their Analogs

This guide provides a comprehensive overview of a promising class of compounds, N,N-Diethyl-benzenesulfonamide derivatives, with a particular focus on analogs incorporating amino acid moieties. For researchers and professionals in drug development, this document details the synthetic pathways, biological activities, and the fundamental principles guiding the exploration of these molecules. While the specific compound N,N-Diethyl 3-boronobenzenesulfonamide represents a point of interest within the broader class of arylboronic acids, this guide will focus on a well-documented and synthetically accessible series of N,N-Diethyl-benzenesulfonamide derivatives that have demonstrated noteworthy biological activity.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a diethylamide moiety can modulate the pharmacokinetic properties of a molecule, potentially enhancing its biological activity.[3] This guide delves into the synthesis and antibacterial evaluation of a series of N,N-diethylamide-bearing benzenesulfonamides, providing a practical framework for the exploration of this chemical space.[1]

The core structure, a benzenesulfonamide linked to an amino acid and further derivatized to an N,N-diethylamide, presents a versatile scaffold for medicinal chemistry exploration. The amino acid component allows for the introduction of various side chains, enabling a systematic investigation of structure-activity relationships (SAR).

Synthetic Strategy: A Modular Approach

The synthesis of N,N-diethylamide bearing benzenesulfonamide derivatives can be efficiently achieved through a two-step process, starting from commercially available amino acids. This modular approach allows for the generation of a diverse library of compounds for biological screening.

Step 1: Synthesis of Benzenesulfonamide Precursors

The initial step involves the reaction of an amino acid with benzenesulfonyl chloride in the presence of a base, typically sodium carbonate, in an aqueous medium.[3] This reaction yields the corresponding N-benzenesulfonyl amino acid. The reaction is generally carried out at a low temperature to control exothermicity and is then warmed to room temperature to ensure completion.[3] Acidification of the reaction mixture precipitates the product, which can be purified by recrystallization or column chromatography.[3]

Step 2: Amidation to N,N-Diethylamide Derivatives

The second step is the amidation of the carboxylic acid group of the N-benzenesulfonyl amino acid. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The resulting crude acid chloride is then reacted with diethylamine in the presence of a non-nucleophilic base, such as triethylamine, to afford the final N,N-diethylamide product.[3]

Biological Activity: Antibacterial Properties

A series of N,N-diethylamide bearing sulfonamides have been synthesized and evaluated for their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.[1] The results indicate that this class of compounds exhibits significant antibacterial potency.[1]

Mechanism of Action of Sulfonamides

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and RNA synthesis. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.[3]

Quantitative Data: Antibacterial Activity

The antibacterial activity of a series of N,N-diethylamide bearing benzenesulfonamide derivatives was assessed using the agar diffusion method. The diameter of the zone of inhibition was measured to determine the potency of the compounds.

| Compound | R Group (from Amino Acid) | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. aureus |

| 2a | Pyrrolidine-2-yl | 15 | 18 |

| 2b | Piperidine-2-yl | 20 | 22 |

| 2c | Glycinyl | 14 | 16 |

| 2d | Alaninyl | 16 | 17 |

| 2g | Valinyl | 18 | 19 |

| Streptomycin | (Control) | 25 | 28 |

| Data adapted from Ajani, O. O., et al. (2013).[1] |

The results show that the synthesized compounds exhibit good to excellent antibacterial activity, with compound 2b , derived from piperidine-2-carboxylic acid, being the most potent in the series.[1]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of N,N-diethylamide bearing benzenesulfonamide derivatives, based on established methodologies.[1][3]

General Procedure for the Synthesis of Benzenesulfonamide Precursors (1a-k)

-

To a solution of the respective amino acid (25.0 mmol) in 30 mL of water, add sodium carbonate (5.57 g, 52.5 mmol) at 0 °C.

-

Cool the mixture to -5 °C using an ice-salt bath.

-

Add benzenesulfonyl chloride (5.30 g, 30.0 mmol) portion-wise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Acidify the mixture to pH 2.0 with 20% aqueous HCl.

-

Collect the precipitated solid by suction filtration, wash with a pH 2.2 buffer, and dry under vacuum at 60 °C.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., Chloroform/Methanol, 9:1).

General Procedure for the Synthesis of N,N-Diethylamide Bearing Benzenesulfonamides (2a-k)

-

To a solution of the benzenesulfonamide precursor (9.35 mmol) in 30 mL of dichloromethane (DCM), add oxalyl chloride (1.00 mL, 12.16 mmol) followed by one drop of DMF.

-

Stir the mixture at room temperature for 2 hours and then concentrate to dryness under reduced pressure.

-

In a separate flask, dissolve triethylamine (2.00 mL, 14.03 mmol) and diethylamine (1.30 mL, 12.16 mmol) in 20 mL of DCM and cool to -15 °C.

-

Dissolve the crude acid chloride in 20 mL of DCM and add it dropwise to the diethylamine solution, maintaining the internal temperature below 10 °C.

-

Stir the mixture at -10 to 0 °C for 1 hour and then at room temperature for 1 hour.

-

Wash the reaction mixture with 2.0 M HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Antibacterial Screening Protocol (Agar Diffusion Method)

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with a standardized suspension of the test bacterium (E. coli or S. aureus).

-

Prepare sterile paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., Streptomycin) as a positive control.

-

Incubate the plates at 37 °C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Structure-Activity Relationship (SAR) Insights

The variation of the amino acid moiety in the N,N-diethylamide bearing benzenesulfonamide series provides valuable insights into the structure-activity relationship. The data suggests that the nature of the cyclic amino acid significantly influences the antibacterial activity, with the six-membered piperidine ring (compound 2b ) conferring higher potency than the five-membered pyrrolidine ring (compound 2a ).[1] Further systematic modifications of the amino acid scaffold and the aromatic ring of the benzenesulfonamide could lead to the discovery of more potent antibacterial agents. The principles of SAR analysis guide the iterative process of designing and synthesizing new analogs to optimize biological activity.[4]

Conclusion and Future Directions

The N,N-diethylamide bearing benzenesulfonamide scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the antibacterial space. The modular and efficient synthetic route allows for the generation of diverse chemical libraries for screening. Future work in this area could focus on expanding the range of amino acid building blocks, including non-natural amino acids, to further probe the SAR. Additionally, the introduction of a boronic acid moiety onto the benzenesulfonamide ring, as initially conceptualized, remains an intriguing avenue for exploration, potentially leading to compounds with novel mechanisms of action or improved potency. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective medicines.

References

-

Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Gedawy, A. M., Al-Sanea, M. M., & Ghorab, M. M. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, 6(3), 1-11. [Link]

- Google Patents. (2009). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

Koperniku, E., & T-C, D. (2018). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba. [Link]

-

ResearchGate. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. [Link]

-

ResearchGate. (2018). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. [Link]

-

Royal Society of Chemistry. (2023). Structure–activity relationship study of benserazide derivatives as PilB inhibitors. [Link]

-

YouTube. (2023). Class (46) Structure-Activity Relationship (SAR) of Benzodiazepine |Medicinal Chemistry 01| B.Pharma. [Link]

-

MDPI. (2021). N,N-Diethyl-3-methylbenzamide. [Link]

-

MDPI. (2023). Biological Activities of Natural Products III. [Link]

-

National Center for Biotechnology Information. (2006). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. [Link]

-

National Center for Biotechnology Information. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. [Link]

-

National Center for Biotechnology Information. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. [Link]

-

National Center for Biotechnology Information. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

National Center for Biotechnology Information. (2013). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. [Link]

-

PubMed. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

-

ChemRxiv. (2020). Palladium-Catalyzed Enantioselective Three- Component Synthesis of α-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluoroborates. [Link]

-

ResearchGate. (2022). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

Sources

Methodological & Application

Application Notes and Protocols: N,N-Diethyl 3-boronobenzenesulfonamide in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of a Bifunctional Building Block

N,N-Diethyl 3-boronobenzenesulfonamide is a synthetic organic compound that, while not extensively documented in mainstream literature, holds considerable potential in medicinal chemistry. Its true value lies in the unique combination of two key functional groups: a phenylboronic acid and a diethylsulfonamide. This bifunctional nature positions it as a versatile tool for drug discovery, offering multiple avenues for molecular exploration.

The boronic acid moiety is a cornerstone of modern medicinal chemistry. Its empty p-orbital allows it to act as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues like serine and threonine in enzyme active sites.[1][2] This property has been famously exploited in blockbuster drugs such as the proteasome inhibitor bortezomib.[3][4] Furthermore, boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[5][6][7]

The diethylsulfonamide group, on the other hand, provides a stable, metabolically robust scaffold with well-defined hydrogen bond accepting capabilities. It serves as a versatile synthetic handle and can be used to modulate the physicochemical properties of a molecule, such as solubility and cell permeability.

This guide provides a detailed exploration of the potential applications of N,N-Diethyl 3-boronobenzenesulfonamide, complete with detailed protocols for its use as a synthetic building block, a fragment for drug discovery, and a tool for chemical biology.

Part 1: Application as a Versatile Synthetic Building Block

The most immediate and widespread application of N,N-Diethyl 3-boronobenzenesulfonamide is as a reactant in Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical agents.

Core Principles of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoborane (in this case, N,N-Diethyl 3-boronobenzenesulfonamide) with an organohalide or triflate, catalyzed by a palladium(0) complex. The reaction typically requires a base to facilitate the transmetalation step. The general catalytic cycle is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of N,N-Diethyl 3-boronobenzenesulfonamide with an Aryl Bromide

This protocol provides a general procedure for the coupling of N,N-Diethyl 3-boronobenzenesulfonamide with a model aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials:

-

N,N-Diethyl 3-boronobenzenesulfonamide

-

Aryl bromide of interest (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate, tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Water, deionized

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N,N-Diethyl 3-boronobenzenesulfonamide (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PCy₃ (0.04 mmol, 4 mol%).

-

Reagent Addition: Add K₃PO₄ (2.0 mmol), toluene (5 mL), and water (0.5 mL).

-

Reaction: Stir the mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation:

| Parameter | Value | Reference |

| Catalyst | Pd(OAc)₂/PCy₃ | [8] |

| Base | K₃PO₄ | [9] |

| Solvent | Toluene/Water | [9] |

| Temperature | 100 °C | [8] |

Part 2: Application in Fragment-Based Drug Discovery (FBDD)

N,N-Diethyl 3-boronobenzenesulfonamide is an ideal candidate for a fragment library due to its relatively low molecular weight and the presence of the boronic acid "warhead." In FBDD, small molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized to develop potent leads.[10]

The Role of Boronic Acids as Reversible Covalent Inhibitors

The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of serine or threonine residues often found in the active sites of enzymes, particularly proteases.[1][11][12] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and specific inhibition.[13]

Caption: Reversible covalent inhibition of a serine residue by a boronic acid.

Protocol: Screening for Serine Protease Inhibition

This protocol describes a general method for screening N,N-Diethyl 3-boronobenzenesulfonamide for inhibitory activity against a model serine protease, such as chymotrypsin, using a fluorogenic substrate.

Materials:

-

N,N-Diethyl 3-boronobenzenesulfonamide

-

Chymotrypsin (or other serine protease)

-

Fluorogenic substrate (e.g., Succinyl-Ala-Ala-Pro-Phe-NHMec)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microtiter plates (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of N,N-Diethyl 3-boronobenzenesulfonamide in DMSO (e.g., 10 mM).

-

Prepare a working solution of chymotrypsin in assay buffer (e.g., 2X final concentration).

-

Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 2X final concentration).

-

-

Assay Setup:

-

In the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 1 µL of the N,N-Diethyl 3-boronobenzenesulfonamide stock solution (or DMSO for control) to the appropriate wells.

-

Add 50 µL of the chymotrypsin working solution to all wells.

-

Incubate at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the fluorogenic substrate working solution to all wells to initiate the reaction.

-

-

Measure Fluorescence:

-

Immediately begin monitoring the increase in fluorescence (e.g., λex = 360 nm, λem = 480 nm) over time (e.g., every minute for 30 minutes) at 37°C.[14]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

If significant inhibition is observed, perform a dose-response experiment to determine the IC₅₀ value.

-

Part 3: Application in Chemical Biology as a Diol Sensor

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols has been widely used in the development of sensors for carbohydrates and other diol-containing biomolecules.[15][16] This interaction can be coupled to a change in a reporter signal, such as fluorescence.

Principle of a Competitive Binding Fluorescence Assay

A common method for detecting diol binding is a competitive displacement assay using a fluorescent diol-containing dye, such as Alizarin Red S (ARS).[17] In the absence of a competing diol, ARS binds to the boronic acid, resulting in a change in its fluorescence. When a target diol is introduced, it displaces ARS, causing a reversal of the fluorescence change, which can be quantified.[18]

Caption: Competitive binding assay for diol sensing using a boronic acid and a fluorescent dye.

Protocol: Fluorometric Determination of Diol Binding Affinity

This protocol outlines a method to determine the binding affinity of N,N-Diethyl 3-boronobenzenesulfonamide for a model diol, such as fructose, using a competitive binding assay with Alizarin Red S.

Materials:

-

N,N-Diethyl 3-boronobenzenesulfonamide

-

Alizarin Red S (ARS)

-

Fructose (or other diol of interest)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

96-well microtiter plates (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Determine the Association Constant for ARS (K_ARS):

-

Prepare a series of solutions with a fixed concentration of ARS (e.g., 5 µM) and varying concentrations of N,N-Diethyl 3-boronobenzenesulfonamide in the assay buffer.

-

Measure the fluorescence intensity (e.g., λex = 469 nm, λem = 610 nm) of each solution.[16]

-

Plot the change in fluorescence as a function of the boronic acid concentration and fit the data to a binding isotherm to determine K_ARS.[17]

-

-

Competitive Binding Assay:

-

Prepare a solution containing N,N-Diethyl 3-boronobenzenesulfonamide and ARS at concentrations that result in significant complex formation (based on the K_ARS determination).

-

Aliquot this solution into the wells of a 96-well plate.

-

Add varying concentrations of fructose to the wells.

-

Incubate for 30 minutes at room temperature to reach equilibrium.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity in each well. The fluorescence should decrease as fructose displaces ARS from the boronic acid.[18]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the fructose concentration.

-

Fit the data to a competitive binding equation to calculate the association constant (K_diol) for the boronic acid-diol interaction.

-

Conclusion

N,N-Diethyl 3-boronobenzenesulfonamide is a promising, albeit under-explored, molecule in medicinal chemistry. Its dual functionality as a boronic acid and a sulfonamide makes it a valuable asset for a range of applications. As a building block, it provides a straightforward entry point for the synthesis of complex biaryl compounds via Suzuki-Miyaura coupling. In the realm of drug discovery, its potential as a reversible covalent inhibitor makes it an attractive fragment for screening against enzymes, particularly serine proteases. Furthermore, its ability to bind diols opens up possibilities for its use in the development of chemical sensors. The protocols detailed in this guide provide a solid foundation for researchers to begin unlocking the full potential of this versatile compound.

References

-

Suzuki, A. (1981). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Denmeade, S. R., et al. (1998). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Cancer Research. Available at: [Link]

-

O'Donoghue, A. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. Available at: [Link]

-

Kumar, A., et al. (2018). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... ResearchGate. Available at: [Link]

-

Szamosi, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2021). Recyclable nanoparticles based on a boronic acid–diol complex for the real-time monitoring of imprinting, molecular recognition and copper ion detection. RSC Publishing. Available at: [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

El-Gazzar, M. G., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. Available at: [Link]

-

Wang, B., et al. (2008). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. NIH. Available at: [Link]

-

Johnson, D. S., et al. (2025). Key advances in the development of reversible covalent inhibitors. PMC. Available at: [Link]

- CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. Google Patents.

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]

-

An, S., & Fu, L. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Acta Pharmaceutica Sinica B. Available at: [Link]

-

Li, Y., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. Available at: [Link]

-

van den Broek, S. A. M. W. (2015). New applications of the interaction between diols and boronic acids. Research@WUR. Available at: [Link]

-

N, N-Diethyl 3-borono-4-methylbenzenesulfonamide, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

-

Grygorenko, O. O., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

-

Bull, S. D., et al. (2012). A fluorophore appended boronic acid interacting with a diol-appended quencher. ResearchGate. Available at: [Link]

-

Streicher, J. M., & Johnson, G. L. (2021). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

-

Reddy, V. P., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

-

Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate. Available at: [Link]

-

Withers-Martinez, C., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS. Available at: [Link]

-

Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. PMC. Available at: [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal. Available at: [Link]

-

Hudson, K. L., & Anslyn, E. V. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

-

Bernat, V., & Tschammer, N. (2013). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. PMC. Available at: [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

-

Henley, M. J., & Crews, C. M. (2022). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. PMC. Available at: [Link]

-

N,N-Diethyl-3-methylbenzamide. MDPI. Available at: [Link]

-

Targeted Covalent Inhibitor Synthesis. YouTube. Available at: [Link]

Sources

- 1. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]

- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 15. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.wur.nl [research.wur.nl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Recyclable nanoparticles based on a boronic acid–diol complex for the real-time monitoring of imprinting, molecular recognition and copper ion detecti ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02226A [pubs.rsc.org]

Application Notes and Protocols for N,N-Diethyl 3-boronobenzenesulfonamide as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Boronic Acids in Enzyme Inhibition

N,N-Diethyl 3-boronobenzenesulfonamide belongs to the growing class of boronic acid-containing compounds being investigated for their therapeutic potential as enzyme inhibitors. Boronic acids have garnered significant attention in medicinal chemistry, largely due to the unique electronic structure of the boron atom.[1] This allows them to act as Lewis acids and form reversible covalent bonds with nucleophilic residues, such as the catalytic serine found in the active site of many enzymes.[2][3] This ability to mimic the tetrahedral transition state of substrate hydrolysis makes them potent and often highly specific inhibitors.[1][4]

While specific research on N,N-Diethyl 3-boronobenzenesulfonamide is emerging, its structural motifs—a benzenesulfonamide core and a boronic acid warhead—suggest a strong potential for inhibiting serine proteases. Sulfonamide derivatives are known for their broad range of biological activities, including antibacterial properties.[5] The boronic acid moiety, on the other hand, is the key to its inhibitory action, capable of forming a stable, yet reversible, complex with the active site serine of proteases.[3][6]

This application note provides a comprehensive guide to understanding and characterizing the inhibitory potential of N,N-Diethyl 3-boronobenzenesulfonamide against a model serine protease. It offers detailed protocols for enzyme kinetics studies, data analysis, and best practices for handling this compound in a research setting.

Mechanism of Action: A Reversible Covalent Interaction

The inhibitory activity of N,N-Diethyl 3-boronobenzenesulfonamide is predicated on the interaction between its boronic acid group and the catalytic triad (typically Ser-His-Asp) of a serine protease. The boron atom, being electron deficient, is susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This results in the formation of a tetrahedral boronate adduct, which is a stable mimic of the transition state of peptide bond cleavage.[1][4][7] This interaction is typically reversible, offering a desirable pharmacokinetic profile for potential drug candidates.[3][8]

The benzenesulfonamide scaffold likely contributes to the inhibitor's specificity and binding affinity through secondary interactions with the enzyme's active site pockets. The diethylamide group can influence solubility and cell permeability, important factors in drug development.

Figure 1: Proposed mechanism of reversible covalent inhibition.

Experimental Protocols: Characterizing Inhibitory Activity

The following protocols outline the steps for determining the inhibitory potency (IC50) and the inhibition constant (Ki) of N,N-Diethyl 3-boronobenzenesulfonamide against a model serine protease, such as trypsin.

I. Materials and Reagents

-

Enzyme: Trypsin (from bovine pancreas, TPCK-treated)

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Inhibitor: N,N-Diethyl 3-boronobenzenesulfonamide

-

Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

-

Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution

-

Instrumentation: 96-well plate reader capable of measuring absorbance at 405 nm

II. Preparation of Stock Solutions

-

Enzyme Stock (1 mg/mL): Dissolve trypsin in 1 mM HCl to the desired concentration. Store in aliquots at -20°C.

-

Substrate Stock (10 mM): Dissolve BAPNA in DMSO.

-

Inhibitor Stock (10 mM): Dissolve N,N-Diethyl 3-boronobenzenesulfonamide in DMSO. Further dilute in assay buffer to create a range of working concentrations. Note that the final DMSO concentration in the assay should not exceed 1-2% to avoid effects on enzyme activity.

III. IC50 Determination Protocol

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Inhibitor (a range of concentrations, e.g., 0.1 nM to 100 µM) or vehicle (DMSO in buffer) for control.

-

Enzyme solution (at a final concentration that gives a linear rate of substrate hydrolysis over 10-15 minutes).

-

-

Pre-incubation: Incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for binding equilibrium to be reached.

-

Initiate Reaction: Add the substrate (BAPNA) to all wells to a final concentration equal to its Km value.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every 30 seconds for 15 minutes. The product, p-nitroaniline, has a strong absorbance at this wavelength.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for IC50 determination.

IV. Ki Determination and Mechanism of Inhibition

To determine the inhibition constant (Ki) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), a series of kinetic experiments are performed with varying concentrations of both the substrate and the inhibitor.

-

Assay Setup: Set up a matrix of reactions in a 96-well plate. Each row should have a fixed inhibitor concentration, and each column should have a varying substrate concentration.

-

Kinetic Measurement: Follow the same procedure as for the IC50 determination to obtain the initial velocities (V₀) for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Plot V₀ versus substrate concentration for each inhibitor concentration.

-

Analyze the data using a Michaelis-Menten model to determine the apparent Vmax and Km values at each inhibitor concentration.[9][10]

-

Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[8][10]

-

The Ki can be calculated from the changes in apparent Km or Vmax using the appropriate equations for the determined inhibition model.

-

Data Presentation: Hypothetical Kinetic Parameters

The following table presents hypothetical kinetic data for N,N-Diethyl 3-boronobenzenesulfonamide against trypsin, assuming a competitive inhibition mechanism, which is common for boronic acid-based inhibitors.[4][7]

| Parameter | Value | Description |

| IC50 | 50 nM | The concentration of inhibitor required to reduce enzyme activity by 50% at a substrate concentration equal to Km. |

| Ki | 25 nM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a more potent inhibitor. |

| Mechanism | Competitive | The inhibitor binds to the free enzyme at the active site, competing with the substrate.[9][10] |

Handling and Stability Considerations

Boronic acids can be susceptible to oxidation and may form boroxines (cyclic anhydrides) upon dehydration.[11][12] It is recommended to:

-

Store the solid compound in a cool, dry place.

-

Prepare fresh stock solutions in a suitable anhydrous solvent like DMSO.

-

While boronic acids are generally stable in aqueous buffers for the duration of an assay, prolonged storage in aqueous solution is not recommended.[13][14]

Conclusion

N,N-Diethyl 3-boronobenzenesulfonamide represents a promising scaffold for the development of novel serine protease inhibitors. Its boronic acid functional group allows for potent, reversible covalent inhibition, a highly sought-after mechanism in modern drug discovery. The protocols and insights provided in this application note offer a robust framework for researchers to characterize the inhibitory properties of this and related compounds, paving the way for further optimization and development.

References

-

Ke, W., et al. (2015). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(9), 5346–5353. [Link]

-

MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

AK Lectures. (n.d.). Enzyme Kinetics of Reversible Inhibition. Retrieved from [Link]

-

The Science Snail. (2020, September 18). Distinguishing reversible enzyme inhibition mechanisms. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

Saves, I., et al. (2011). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 55(10), 4783–4790. [Link]

-

Kubota, R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020584118. [Link]

-

De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Chemistry – A European Journal, 29(45), e202300762. [Link]

-

Domány, G., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 435-446. [Link]

-

ResearchGate. (n.d.). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

-

Ackerstaff, J., et al. (2018). Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase. Methods in Enzymology, 610, 31-51. [Link]

-

da Silva, J. F. M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(9), 1395. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

Wu, G., et al. (2010). A simple kinetic method for rapid mechanistic analysis of reversible enzyme inhibitors. The Journal of antibiotics, 63(3), 121–126. [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 1-13. [Link]

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 693-700. [Link]

-

Wang, X., et al. (2015). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 22(12), 1496–1509. [Link]

-

ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

Minkkilä, A., et al. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-3-phenylpropanamide. Retrieved from [Link]

-

PubChem. (n.d.). CID 68791473. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journalcsij.com [journalcsij.com]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aklectures.com [aklectures.com]

- 9. Distinguishing reversible enzyme inhibition mechanisms - The Science Snail [sciencesnail.com]

- 10. Khan Academy [khanacademy.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diethyl-3-boronobenzenesulfonamide

Welcome to the technical support center for the synthesis of N,N-Diethyl-3-boronobenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis, focusing on the widely used Miyaura borylation of a suitable aryl halide precursor. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthesis for higher yields and purity.

Section 1: Reaction Overview & Core Principles

The most common and robust method for synthesizing N,N-Diethyl-3-boronobenzenesulfonamide is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of an aryl halide (typically 3-bromo-N,N-diethylbenzenesulfonamide) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2]

The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, particularly because the N,N-diethylsulfonamide group is strongly electron-withdrawing. This electronic effect can make the aryl halide a more challenging substrate for oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[3]

Section 2: Troubleshooting Guide - Low Yield & Incomplete Conversion

Low yield is the most frequently reported issue. The root cause can often be traced to one or more of the following factors:

Question 1: My reaction has stalled, and I see a significant amount of starting material (3-bromo-N,N-diethylbenzenesulfonamide) remaining. What is the likely cause?

Answer: A stalled reaction with an electron-deficient aryl halide like yours often points to issues with the catalyst's activity or stability. Here’s a breakdown of potential causes and solutions:

-

Catalyst Deactivation: The active Pd(0) species can be sensitive.

-

Insight: Inefficient reductive elimination or side reactions can lead to the formation of inactive palladium species. The choice of ligand is crucial to stabilize the catalyst throughout the cycle.

-

Solution: For electron-deficient substrates, ligands like SPhos or XPhos are often more effective than traditional phosphines like PPh₃.[4] Consider using a pre-formed catalyst complex, such as an XPhos-Pd-G2 precatalyst, which can improve catalyst stability and performance.[5]

-

-

Ineffective Oxidative Addition: The C-Br bond on your starting material is activated by the electron-withdrawing sulfonamide group, but this step can still be sluggish.

-

Insight: The oxidative addition of the aryl halide to the Pd(0) center is the first committed step of the catalytic cycle. A slow rate here will bottleneck the entire reaction.

-

Solution: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C in solvents like dioxane or toluene) can provide the necessary activation energy. Ensure your solvent is high-boiling and appropriate for the temperature.

-

-

Base Selection: The base plays a more complex role than simply being a stoichiometric reagent.

-

Insight: While strong bases can promote the reaction, they can also lead to undesired side reactions, including catalyst decomposition and hydrolysis of the boronic ester product. Weaker bases like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) are generally preferred in Miyaura brylations.[1][2] The base activates the diboron reagent, facilitating the crucial transmetalation step.[1]

-

Solution: If using a strong base like an alkoxide, consider switching to KOAc. A screening of bases is often a valuable optimization step.

-

Section 3: Managing Side Reactions

Even with good conversion of the starting material, yields can be compromised by the formation of byproducts.

Question 2: I've isolated my product, but it's contaminated with a significant amount of N,N-diethylbenzenesulfonamide (the de-brominated starting material). How can I prevent this?

Answer: The formation of the de-halogenated product is a common side reaction known as protodeboronation or hydrodehalogenation.[6][7]

-

Mechanism of Formation: This side reaction can occur through several pathways. One common route involves the oxidative addition of the aryl halide to the palladium catalyst, followed by a reaction with a proton source in the mixture (often trace water or an alcoholic solvent) to yield the de-halogenated arene.[6]

-

Preventative Measures:

-

Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Flame-dry your glassware and run the reaction under an inert atmosphere (Argon or Nitrogen).[8]

-

Solvent Choice: While some protocols tolerate protic solvents, for a sensitive substrate, switching to a rigorously dried aprotic solvent like dioxane, toluene, or CPME is highly recommended.

-

Base Purity: Ensure your base is anhydrous. Some bases, like potassium phosphate, can be hygroscopic.

-

Question 3: My mass spectrometry analysis shows a dimeric species corresponding to the homocoupling of my starting material. What causes this and how can I minimize it?

Answer: The formation of a biaryl byproduct (homocoupling) is another known side reaction in palladium-catalyzed cross-couplings.

-

Insight: This typically arises from a competing reaction pathway where the palladium-aryl intermediate reacts with another molecule of the aryl halide instead of the boron reagent. This can be more prevalent at higher temperatures or if the transmetalation step is slow.

-

Solutions:

-

Optimize Catalyst/Ligand: Using more sterically hindered and electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands) can favor the desired cross-coupling pathway.

-

Control Stoichiometry: Ensure a slight excess of the diboron reagent (typically 1.1 to 1.5 equivalents) is used to favor the borylation reaction over homocoupling.

-

Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal temperature that gives good conversion without significant byproduct formation.

-

Section 4: Experimental Protocols & Workflows

Optimized Protocol for Miyaura Borylation

This protocol is a starting point and may require optimization for your specific setup.

Reagents & Equipment:

-

3-bromo-N,N-diethylbenzenesulfonamide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

PdCl₂(dppf) (0.03 equiv) or a suitable Buchwald precatalyst (0.03 equiv)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Flame-dried round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-bromo-N,N-diethylbenzenesulfonamide, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.

-

Add anhydrous 1,4-dioxane via cannula or syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Troubleshooting Workflow Diagram

Caption: A decision tree for troubleshooting low yields.

Section 5: Purification Strategies

Question 4: My crude product is an oil and difficult to purify by chromatography. Are there alternative methods?

Answer: Purifying boronic acids and their esters can be challenging. Here are some strategies:

-

Conversion to a Trifluoroborate Salt: Boronic acids can be converted to their corresponding potassium trifluoroborate salts (ArBF₃K) by treatment with KHF₂. These salts are often highly crystalline, air-stable solids that are easily purified by recrystallization. The boronic acid can be regenerated from the trifluoroborate salt if needed.

-

Acid/Base Wash: If your primary impurity is the unreacted starting material, an extractive workup can be effective. Boronic acids are weakly acidic and can sometimes be extracted into a basic aqueous layer (e.g., dilute NaOH), then re-acidified and extracted back into an organic solvent, leaving neutral impurities behind. Use this method with caution as over-exposure to strong base can cause degradation.

-

Recrystallization: If you can obtain a solid crude product, screening for a suitable recrystallization solvent system (e.g., heptane/ethyl acetate, toluene) can be a highly effective method for purification, especially on a larger scale.

Section 6: Frequently Asked Questions (FAQs)

Q1: Can I use a different boron source instead of B₂pin₂? A: Yes, other boron sources like pinacolborane (H-Bpin) or tetrahydroxydiboron [B₂(OH)₄] can be used.[1][5] However, reaction conditions, particularly the choice of base, may need to be re-optimized. B₂(OH)₄ is more atom-economical but may require different conditions to achieve high yields.[5]

Q2: Is it necessary to perform this reaction under an inert atmosphere? A: For consistent and high yields, yes. The Pd(0) catalyst is susceptible to oxidation, which deactivates it. While some robust catalyst systems may show some tolerance to air, running the reaction under an inert atmosphere is a critical parameter for reproducibility.[8]

Q3: My starting material is 3-chloro-N,N-diethylbenzenesulfonamide. Can I use that instead of the bromo- derivative? A: Aryl chlorides are generally less reactive than aryl bromides in oxidative addition. While it is possible to use the aryl chloride, it will likely require a more active catalyst system (e.g., one with a highly electron-rich and sterically demanding ligand like XPhos or SPhos), higher catalyst loading, and potentially higher temperatures.[3]

Q4: How do I know if my base is sufficiently anhydrous? A: For bases like KOAc, purchasing from a reputable supplier in a sealed bottle is a good start. For maximum certainty, you can dry the base in a vacuum oven before use. For hygroscopic bases like K₃PO₄, drying is highly recommended.

References

-

Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (n.d.). Google Patents.

-

N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved from [Link]

- Production and purification of an N,N-diethylaminophenol. (n.d.). Google Patents.

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (n.d.). ACS Publications. Retrieved from [Link]

-